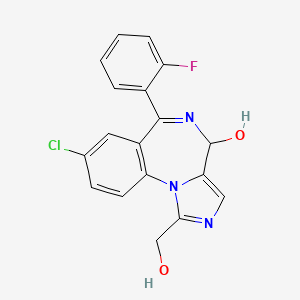

1',4-Dihydroxy Midazolam

Description

Structure

3D Structure

Properties

CAS No. |

64740-68-7 |

|---|---|

Molecular Formula |

C18H13ClFN3O2 |

Molecular Weight |

357.8 g/mol |

IUPAC Name |

8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol |

InChI |

InChI=1S/C18H13ClFN3O2/c19-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)20)22-18(25)15-8-21-16(9-24)23(14)15/h1-8,18,24-25H,9H2 |

InChI Key |

OJDUJEPGFILARE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NC(C3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)O)F |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)O)F |

Origin of Product |

United States |

Enzymology of 1 ,4 Dihydroxy Midazolam Formation

Cytochrome P450-Mediated Hydroxylation

The biotransformation of midazolam into its various hydroxylated forms, including the sequential hydroxylation leading to 1',4-Dihydroxy Midazolam, is almost exclusively mediated by Cytochrome P450 (CYP) enzymes. europa.euresearchgate.net In humans, this metabolism occurs in the liver and the gastrointestinal tract. europa.eudrugbank.com

The CYP3A subfamily is the principal catalyst for midazolam metabolism. nih.gov In vitro studies using human liver microsomes and heterologously expressed P450 enzymes have confirmed that CYP3A4 and CYP3A5 are the major isoforms responsible for the oxidative metabolism of midazolam. europa.eudrugbank.comnih.gov While CYP3A4 is generally considered the most significant contributor to midazolam clearance in most individuals, CYP3A5 can serve as a relevant, and sometimes more active, metabolic pathway. nih.govmdpi.com The expression of CYP3A5 is polymorphic, meaning its presence varies among individuals. In cases where CYP3A4 activity is impaired, the role of CYP3A5 becomes more critical. mdpi.com Some research has also indicated the involvement of CYP3A3 and the fetal isoform CYP3A7 in midazolam hydroxylation. nih.govnih.gov

The initial hydroxylation of midazolam by CYP3A enzymes is regioselective, producing two primary metabolites: 1'-Hydroxymidazolam (B1197787) and 4-Hydroxymidazolam (B1200804). acs.orgchapman.edu The ratio of these metabolites is dependent on the specific CYP3A isoform and substrate concentration. acs.org

Regioselectivity : Studies have shown that CYP3A5 exhibits a significantly greater preference for 1'-hydroxylation over 4-hydroxylation compared to CYP3A4. nih.govnih.gov In one study, the ratio of 1'-hydroxylation to 4-hydroxylation was approximately 8.8 for CYP3A5, whereas for CYP3A4 it was about 1.3. nih.gov This indicates that the specific CYP3A enzyme present can dictate the primary metabolic pathway.

Kinetics : The formation of 1'-Hydroxymidazolam is the major metabolic pathway, accounting for the vast majority of midazolam's intrinsic clearance in human liver microsomes. mdpi.com The kinetics of this initial hydroxylation have been characterized in various in vitro systems. However, the subsequent hydroxylation to form this compound is a minor pathway in humans, and this metabolite is often not detected in in vitro experiments, likely due to high Michaelis-Menten constant (Kₘ) and low maximum reaction velocity (Vₘₐₓ) values for the second hydroxylation step. oup.com

Below is a table summarizing the kinetic parameters for the primary hydroxylation reactions from various studies.

| Enzyme/System | Metabolite | Kₘ (μM) | Vₘₐₓ (nmol/min/mg or nmol/min/nmol P450) | Source |

|---|---|---|---|---|

| Human Liver Microsomes (n=3) | 1'-Hydroxymidazolam | 2.50 - 5.57 | 0.19 - 4.38 (nmol/min/mg) | nih.gov |

| cDNA-expressed human CYP3A4 | 1'-Hydroxymidazolam | 1.56 | 0.16 (nmol/min/mg) | nih.gov |

| Recombinant CYP3A4 | 1'-Hydroxymidazolam | 3.6 | Not specified | oup.com |

| Human Liver Microsomes | 1'-Hydroxymidazolam | 5.0 | Not specified | oup.com |

| Rat Liver Microsomes | 4-Hydroxymidazolam | 24.5 - 43.1 | 5.9 - 28.9 (nmol/mg/min) | nih.gov |

Various in vitro models have been employed to dissect the specific roles of CYP3A isoforms in midazolam hydroxylation. These studies consistently highlight the differential activity and selectivity of CYP3A4 and CYP3A5.

Human Liver Microsomes (HLMs) : Studies with HLMs show significant inter-individual variability in the rates of 1'- and 4-hydroxylation, which correlates with the CYP3A4 content in the samples. nih.gov In HLMs, 1'-Hydroxymidazolam is the predominant metabolite formed. nih.gov

Recombinant Enzymes : Experiments using purified, reconstituted CYP3A enzymes allow for direct comparison. One such study found that a system with CYP3A5 had a two-fold greater rate of 1'-Hydroxymidazolam formation compared to a system with CYP3A4, while the rate of 4-Hydroxymidazolam formation was similar between the two. nih.gov Another report using recombinant enzymes found that CYP3A5 metabolized midazolam 2.7 times more effectively than CYP3A4. nih.gov In contrast, another study reported that the formation rate of 1'-Hydroxymidazolam was higher in expressed CYP3A5 than in CYP3A4 (7.21 vs 3.96 nmol/min/nmol P450). researchgate.net

The following table summarizes findings on the relative activity of CYP3A isoforms from in vitro studies.

| Study Finding | Enzyme Comparison | Source |

|---|---|---|

| CYP3A5 showed a 2-fold greater rate of 1'-hydroxylation. | CYP3A5 vs. CYP3A4 | nih.gov |

| CYP3A5 increased metabolism by a factor of 2.7. | CYP3A5 vs. CYP3A4 | nih.gov |

| Relative formation of 1'-hydroxymidazolam was 100:182. | CYP3A4 vs. CYP3A5 | researchgate.net |

| In vitro, CYP3A5 contributes 55% to 1'-hydroxylation and 44% to 4-hydroxylation. | CYP3A5 vs. CYP3A4 | mdpi.com |

Contribution of Other Enzyme Systems to Dihydroxylation Pathways

Current scientific literature indicates that the hydroxylation reactions involved in midazolam metabolism, including the formation of this compound, are catalyzed by the Cytochrome P450 superfamily. nih.govnih.gov While other enzyme systems, such as UDP-glucuronosyltransferases (UGTs), are critical for the subsequent phase II metabolism (glucuronidation) of the hydroxylated metabolites, they are not involved in the dihydroxylation pathway itself. nih.govmdpi.comresearchgate.net

Sequential Metabolic Steps Leading to this compound

This compound is considered a minor, secondary metabolite in humans. nih.govmdpi.com Its formation is the result of a sequential metabolic process, where a primary metabolite of midazolam undergoes a second hydroxylation reaction. nih.gov

The primary pathway to this compound involves the further hydroxylation of the major active metabolite, 1'-Hydroxymidazolam. nih.gov The minor primary metabolite, 4-Hydroxymidazolam, can also be hydroxylated to yield the same dihydroxy product. nih.gov This secondary hydroxylation is also catalyzed by CYP3A enzymes. nih.gov In human urine, the glucuronide conjugate of this compound accounts for approximately 1% to 6% of an administered midazolam dose, underscoring its status as a minor product of a sequential metabolic pathway. mdpi.comnih.govresearchgate.net

Hydroxylation of 4-Hydroxymidazolam

The metabolic journey of midazolam involves multiple oxidative steps, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily. After the initial conversion of midazolam to its primary hydroxylated metabolites, 1'-hydroxymidazolam and 4-hydroxymidazolam, further oxidation can occur. mdpi.com Specifically, the compound this compound is formed through the subsequent hydroxylation of 4-hydroxymidazolam. drugbank.com

In vitro studies and metabolic profiling have identified the specific enzymes responsible for this secondary hydroxylation step. Research indicates that the conversion of 4-hydroxymidazolam to 1,4-dihydroxymidazolam is catalyzed by enzymes of the CYP3A subfamily, namely Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 3A5 (CYP3A5). drugbank.com These are the same enzymes responsible for the primary hydroxylation of the parent midazolam compound. drugbank.comnih.gov The formation of this compound has been observed in studies utilizing rat liver microsomes, where it is considered one of the principal metabolites alongside 1'-OH and 4-OH midazolam. nih.gov

Factors Influencing Enzymatic Formation of this compound in vitro

The rate and extent of this compound formation are not static but are influenced by various biochemical factors. These include the presence of other molecules that can induce or inhibit enzyme activity and the concentration of the substrate itself.

Enzyme Induction

The expression of CYP3A enzymes can be increased by exposure to certain chemical agents, a process known as enzyme induction. This leads to a higher concentration of the enzyme and subsequently an increased rate of metabolism for its substrates. A study involving the antibiotic flucloxacillin (B1213737) demonstrated this effect. In rats treated with flucloxacillin, which is known to induce CYP3A4, a significant increase in the formation of 1,4-dihydroxy midazolam was observed in liver microsomes compared to the control group. nih.gov This finding indicates that induction of CYP3A enzymes directly enhances the metabolic pathway leading to this dihydroxy metabolite. nih.gov

Table 1: Effect of Flucloxacillin Treatment on Midazolam Metabolite Formation in Rat Liver Microsomes

| Metabolite | Treatment Group | Change in Formation | Significance |

| 1,4-Dihydroxy Midazolam | Flucloxacillin | Significant Increase | p < 0.05 |

| 1'-Hydroxy Midazolam | Flucloxacillin | Significant Increase | p < 0.05 |

| 4-Hydroxy Midazolam | Flucloxacillin | Significant Increase | p < 0.05 |

| Data derived from a study on the inductive effects of flucloxacillin in rats. nih.gov |

Enzyme Inhibition

The concentration of the precursor substrate, 4-hydroxymidazolam, plays a crucial role in the kinetics of this compound formation. In vitro kinetic studies using rat hepatic microsomes have revealed that the formation of the 1',4-dihydroxy metabolite demonstrates non-linear kinetics. Specifically, the velocity of the reaction was observed to decrease at high substrate concentrations of the parent compound, midazolam. nih.gov This phenomenon, known as substrate inhibition, suggests that at elevated concentrations, the substrate may bind to the enzyme in a non-productive manner, hindering the catalytic process. nih.govnih.gov

The kinetics of the precursor formation also influence the generation of the dihydroxy metabolite. The formation of 4-hydroxy-midazolam from midazolam is characterized by a much lower apparent affinity (higher Michaelis-Menten constant, Kₘ) compared to the formation of 1'-hydroxy-midazolam. nih.gov This implies that higher concentrations of midazolam are required to achieve the maximum rate of 4-hydroxymidazolam formation, which in turn affects the amount of substrate available for the subsequent conversion to this compound.

Table 2: Kinetic Parameters for Midazolam Hydroxylation in Human Liver Microsomes

| Metabolic Pathway | Apparent Kₘ (μmol/L) | Kinetic Profile |

| α-Hydroxy-Midazolam Formation | 3.3 | High-affinity, with substrate inhibition at high concentrations |

| 4-Hydroxy-Midazolam Formation | 57 | Low-affinity, minimal substrate inhibition |

| Data from in vitro studies characterizing the biotransformation of midazolam. nih.gov |

Analytical Methodologies for 1 ,4 Dihydroxy Midazolam Quantification in Research

Chromatographic Techniques

Chromatographic methods are the cornerstone for the selective and sensitive quantification of 1',4-dihydroxy midazolam. These techniques separate the analyte from other compounds in a sample, allowing for its precise measurement. The choice of technique often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely accessible method for the simultaneous determination of midazolam and its hydroxylated metabolites, including this compound. nih.govdocumentsdelivered.com A notable isocratic reverse-phase HPLC method has been developed and validated for this purpose. nih.govdocumentsdelivered.com

This method typically utilizes a C18 analytical column for the separation of the analytes. The mobile phase, a critical component for achieving good separation, is often composed of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like sodium acetate. nih.govdocumentsdelivered.com UV detection is commonly set at a specific wavelength to monitor the elution of the compounds. For instance, one established method uses a mobile phase of acetonitrile and sodium acetate buffer, which allows for the successful separation and quantification of this compound alongside midazolam, 1'-hydroxymidazolam (B1197787), and 4-hydroxymidazolam (B1200804). nih.govdocumentsdelivered.com

The limits of detection for these hydroxylated metabolites using HPLC-UV can be in the range of 7.9 to 19.6 µg/L. nih.govdocumentsdelivered.com This level of sensitivity is often sufficient for studies involving rat liver perfusate and plasma. nih.govdocumentsdelivered.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex biological matrices or when very low concentrations are expected, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.

Several LC-MS/MS methods have been developed for the analysis of midazolam and its primary metabolites, 1'-hydroxymidazolam and 4-hydroxymidazolam. nih.govnih.govnih.gov While not always explicitly validating for this compound, the principles of these methods are directly applicable. These methods often employ a C18 or a C8 reversed-phase column for chromatographic separation. nih.govnih.gov

Detection is achieved using a tandem mass spectrometer, typically operating with an electrospray ionization (ESI) source in the positive ion mode. nih.gov Multiple reaction monitoring (MRM) is used for quantification, which enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. Although specific MRM transitions for this compound are not always detailed in broader studies, they can be readily determined during method development.

The sensitivity of LC-MS/MS methods is significantly greater than that of HPLC-UV, with lower limits of quantification (LLOQ) often reaching the sub-nanogram per milliliter level (e.g., 0.5 ng/mL). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) offer another powerful analytical approach. However, due to the low volatility of hydroxylated metabolites like this compound, a derivatization step is typically required to make them suitable for GC analysis. This process involves chemically modifying the analyte to increase its volatility. Common derivatization agents for hydroxyl groups include silylating agents, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide, which transform the hydroxyl metabolites into their more volatile tert-butyldimethylsilyl derivatives. nih.gov

Interestingly, a method utilizing an HP-17 cross-linked capillary column has been developed for the simultaneous determination of midazolam and its three hydroxy metabolites, including 1-hydroxymethyl-4-hydroxymidazolam (an isomer of this compound), in human plasma by electron-capture gas chromatography without the need for derivatization. nih.gov This method demonstrates the feasibility of direct GC analysis under specific chromatographic conditions. The sensitivity of this particular method was reported to be 20 ng/ml for 1-hydroxymethyl-4-hydroxymidazolam. nih.gov

GC-MS methods have been successfully used for the simultaneous quantitation of midazolam and its 1- and 4-hydroxy metabolites, with the identity of the metabolites confirmed by negative-ion chemical ionization mass spectroscopy. nih.gov

Method Development and Validation Parameters for Research Applications

The development and validation of analytical methods are critical to ensure the reliability and accuracy of research findings. This involves optimizing sample preparation and chromatographic conditions and assessing various performance characteristics of the method.

Sample Preparation Strategies for Biological Matrices (e.g., Microsomes, Cell Cultures, Animal Biofluids)

The goal of sample preparation is to extract the analyte of interest from the biological matrix and remove interfering substances. The choice of strategy depends on the nature of the sample and the analytical technique to be used.

Liquid-Liquid Extraction (LLE): This is a common and effective technique for the extraction of midazolam and its metabolites from aqueous biological samples. nih.govdocumentsdelivered.com The sample is typically alkalinized to a specific pH (e.g., pH 9.3) and then extracted with an immiscible organic solvent such as diethyl ether or a mixture of cyclohexane and dichloromethane. nih.govdocumentsdelivered.comnih.gov The organic layer containing the analytes is then separated, evaporated, and the residue is reconstituted in the mobile phase for injection into the chromatograph. nih.govdocumentsdelivered.com LLE has been shown to yield high recovery rates, often exceeding 92% for the hydroxylated metabolites of midazolam. nih.govdocumentsdelivered.com

Solid-Phase Extraction (SPE): SPE is another widely used technique that provides cleaner extracts compared to LLE. While specific protocols for this compound are not extensively detailed, methods developed for other midazolam metabolites can be adapted. nih.gov The process involves passing the sample through a solid sorbent that retains the analyte, washing away interferences, and then eluting the analyte with a suitable solvent.

Protein Precipitation: For simpler and faster sample preparation, particularly before LC-MS/MS analysis, protein precipitation can be employed. This involves adding a precipitating agent, such as a strong acid or an organic solvent, to the sample to denature and precipitate proteins. The supernatant containing the analyte is then separated and analyzed.

Chromatographic Separation Conditions and Optimization

The optimization of chromatographic conditions is essential to achieve good resolution between this compound, its parent compound, and other metabolites.

Column Selection: Reversed-phase columns, particularly C18 and C8, are the most commonly used for the separation of midazolam and its metabolites. nih.govdocumentsdelivered.comnih.gov The choice of column depends on the specific hydrophobicity of the analytes and the desired separation characteristics.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., sodium acetate, ammonium acetate, formic acid). nih.govdocumentsdelivered.com The ratio of the organic to the aqueous phase can be kept constant (isocratic elution) or varied over time (gradient elution) to optimize the separation. The pH of the aqueous buffer is also a critical parameter that can significantly influence the retention and peak shape of the analytes.

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to achieve optimal separation efficiency and analysis time.

The table below summarizes the chromatographic conditions from a validated HPLC-UV method for the simultaneous determination of midazolam and its three hydroxylated metabolites. nih.govdocumentsdelivered.com

| Parameter | Condition |

| Analytical Column | C18 |

| Mobile Phase | Acetonitrile and Sodium Acetate Buffer |

| Detection | UV |

| Internal Standard | Diazepam |

Mass Spectrometric Detection Parameters

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drug metabolites due to its high sensitivity and selectivity. In the analysis of this compound, detection is typically achieved using a triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI).

The precursor ion for this compound corresponds to its protonated molecule, [M+H]⁺. Given the molecular weight of 357.8 g/mol for this compound, the expected mass-to-charge ratio (m/z) for the precursor ion is approximately 358.8.

For quantitative analysis using Multiple Reaction Monitoring (MRM), this precursor ion is isolated and then fragmented to produce specific product ions. While the MRM transitions for the more abundant metabolites, 1'-hydroxymidazolam and 4-hydroxymidazolam, are well-documented (typically using the precursor ion m/z 342.1), specific product ions for this compound are not as commonly reported in publicly available scientific literature. The selection of product ions would be determined through direct infusion of a synthesized standard of this compound and optimization of collision energy to find stable, specific, and intense fragments suitable for quantification.

Table 1: Commonly Reported MS/MS Transitions for Midazolam Metabolites Note: Specific product ion for this compound is not widely reported in the literature.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |

|---|---|---|

| 1'-Hydroxymidazolam | 342.1 | 203.0, 297.0 |

| 4-Hydroxymidazolam | 342.1 | 325.1, 233.9 |

| This compound | ~358.8 | Not Widely Reported |

Sensitivity, Selectivity, and Reproducibility in Academic Contexts

The validation of any analytical method is critical to ensure that the data generated is reliable. For this compound, this involves assessing the method's sensitivity, selectivity, and reproducibility.

A key study by Jurica et al. (2007) developed and validated a repeatable isocratic reverse-phase HPLC method with UV detection for the simultaneous determination of midazolam and its three hydroxylated metabolites, including 1',4-dihydroxymidazolam, in rat liver perfusate and plasma researchgate.netnih.gov. This method provides valuable insight into the achievable performance characteristics for the quantification of this minor metabolite.

Sensitivity: The limits of detection (LOD) and limits of quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified. In the aforementioned HPLC-UV method, the LOD for 1',4-dihydroxymidazolam was found to be 19.6 µg/L researchgate.netnih.gov. More sensitive LC-MS/MS methods are generally capable of achieving much lower detection limits, often in the low ng/mL or even pg/mL range, which is essential for detecting the low concentrations typical of this minor metabolite in biological samples nih.gov.

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. Chromatographic separation, such as that achieved on a C18 analytical column, is optimized to resolve this compound from the parent drug and its other metabolites researchgate.netnih.gov.

Reproducibility: The reproducibility of an analytical method is assessed by its precision and accuracy.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the coefficient of variation (%CV). For this compound, the intra-day precision was below 8% and the inter-day precision was below 11% researchgate.netnih.gov.

Table 2: Validation Parameters for an HPLC-UV Method for this compound Quantification researchgate.netnih.gov

| Parameter | Reported Value |

|---|---|

| Limit of Detection (LOD) | 19.6 µg/L |

| Overall Recovery | >92% |

| Intra-day Precision (%CV) | <8% |

Advanced Spectroscopic Approaches for Metabolite Identification

Beyond quantification, the unequivocal identification of metabolites is a critical step in drug metabolism research. Advanced spectroscopic techniques provide detailed structural information that complements the data from mass spectrometry.

Infrared Ion Spectroscopy (IRIS)

Infrared Ion Spectroscopy (IRIS) is an innovative technique that combines mass spectrometry with infrared spectroscopy, providing a powerful tool for the structural elucidation of unknown compounds without the need for reference standards. This method measures an infrared spectrum of a mass-selected ion, which serves as a unique molecular fingerprint based on its vibrational modes.

Recent research has demonstrated the utility of IRIS in identifying the biotransformation products of midazolam directly from an in vitro incubation sample. By comparing the experimental IR spectra of metabolite ions with spectra predicted through quantum-chemical calculations, researchers can confidently assign the exact sites of biotransformation, such as hydroxylation. This technique is particularly valuable for distinguishing between isomers, like 1'-hydroxymidazolam and 4-hydroxymidazolam, which can be challenging with mass spectrometry alone. The application of IRIS provides a direct link between phase I and phase II metabolites and can even elucidate unexpected structures, such as ring-opened derivatives of midazolam formed in acidic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.

In the context of drug metabolism, NMR is often used to characterize the structure of isolated metabolites, confirming the position of metabolic modifications. While NMR spectra for midazolam and its major metabolite, 1'-hydroxymidazolam, have been studied, there is a lack of readily available, published ¹H or ¹³C NMR spectral data specifically for the isolated this compound metabolite. The acquisition of such data would require the isolation of a sufficient quantity of the metabolite from an in vitro incubation or through chemical synthesis. If obtained, a detailed analysis of 1D and 2D NMR spectra (such as COSY, HSQC, and HMBC) would definitively confirm the locations of the two hydroxyl groups on the midazolam scaffold.

Application of Analytical Methods in Metabolic Research Studies

The validated analytical methods are applied in various research settings to study the metabolic fate of drugs. In vitro assays are particularly important for initial metabolic screening and for investigating specific enzymatic pathways.

Quantification in In Vitro Metabolic Stability Assays

In vitro metabolic stability assays, often using liver microsomes or hepatocytes, are designed to determine the rate at which a drug is metabolized by drug-metabolizing enzymes. Midazolam is a classic probe substrate for cytochrome P450 3A (CYP3A) enzymes, and these assays typically measure the rate of formation of its hydroxylated metabolites.

While 1'-hydroxymidazolam is the primary metabolite measured, the formation of 4-hydroxymidazolam and this compound is also observed. The quantification of these minor metabolites provides a more complete picture of the metabolic profile of midazolam.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1'-Hydroxymidazolam |

| 4-Hydroxymidazolam |

| Diazepam |

Determination in Animal Model Pharmacokinetic Studies (excluding clinical focus)

The quantification of this compound in animal models is crucial for understanding the complete metabolic profile of midazolam in preclinical pharmacokinetic research. Methodologies developed for this purpose are designed to be sensitive and specific, allowing for the simultaneous measurement of the parent drug and its various metabolites in biological matrices.

One of the established methods for the simultaneous determination of midazolam and its hydroxylated metabolites, including this compound, utilizes high-performance liquid chromatography (HPLC) with UV detection. researchgate.net This approach has been validated for use in rat liver perfusate and plasma samples. researchgate.net The sample preparation involves a single-step liquid-liquid extraction from an alkalinized medium into diethyl ether, with diazepam used as an internal standard to ensure accuracy and precision. researchgate.net Chromatographic separation is achieved on a C18 analytical column using an isocratic mobile phase consisting of acetonitrile and a sodium acetate buffer. researchgate.net

| Parameter | Specification |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |

| Sample Matrix | Rat Liver Perfusate, Rat Plasma |

| Sample Preparation | Single-step liquid-liquid extraction with diethyl ether |

| Internal Standard | Diazepam |

| Analytical Column | C18 |

| Mobile Phase | Acetonitrile and sodium acetate buffer (isocratic) |

| Limit of Detection (LOD) | 7.9 - 19.6 µg/L (for all metabolites) |

| Overall Recovery | >92% |

| Intra-day Precision (% variation) | <8% |

| Inter-day Precision (% variation) | <11% |

In addition to HPLC-UV, liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is also employed for the analysis of midazolam metabolites in animal studies due to its high sensitivity and specificity. researchgate.net Research involving chimeric mice with humanised livers (PXB mice) utilized an HPLC-MS/MS assay to determine the concentrations of midazolam and its metabolites in whole blood. researchgate.net

Detailed research findings from these animal model studies provide insight into the metabolic pathways of midazolam. In studies with PXB mice, this compound was detected in the blood, along with other major metabolites observed in humans such as 1'-hydroxymidazolam, 4-hydroxymidazolam, and 1'-hydroxymidazolam glucuronide. researchgate.net This finding in the PXB mouse model indicates that it can be a useful system for predicting the circulating metabolites of midazolam. researchgate.net Conversely, in the control severe combined immunodeficient (SCID) mice, 4-hydroxymidazolam was not detected in blood samples, highlighting differences in metabolic capabilities between the models. researchgate.net

| Metabolite | PXB Mice (humanised liver) | SCID Mice (control) |

|---|---|---|

| 1'-hydroxymidazolam | Detected | Detected |

| 4-hydroxymidazolam | Detected | Not Detected |

| 1',4-dihydroxymidazolam | Detected | - |

| 1'-hydroxymidazolam glucuronide | Detected | Not Detected |

Synthetic Routes for 1 ,4 Dihydroxy Midazolam and Analogues

Total Synthesis Approaches

A complete total synthesis of 1',4-Dihydroxy Midazolam would be a multi-step endeavor, likely proceeding through the core structure of Midazolam or a closely related benzodiazepine (B76468) intermediate. The literature provides extensive details on the synthesis of Midazolam itself, which can be adapted to introduce the necessary hydroxyl groups. researchgate.netgoogle.com

The synthesis of the imidazobenzodiazepine core typically begins with a substituted 1,4-benzodiazepine. A plausible synthetic route would involve the initial construction of a 1,4-benzodiazepin-2-one, followed by the formation of the fused imidazole (B134444) ring, and finally, the introduction of the hydroxyl groups.

One established method for creating the imidazobenzodiazepine system involves the condensation of a 2-aminomethyl-1,4-benzodiazepine with an orthoester, followed by oxidation. researchgate.net For this compound, this would require precursors with the hydroxyl groups already in place or the use of protecting groups. A hypothetical sequence could start from a 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. This intermediate can be converted to the corresponding 2-amino derivative. The subsequent steps would focus on building the imidazole ring, which includes the 1'-hydroxymethyl group, and adding the 4-hydroxy group to the diazepine (B8756704) ring. The synthesis of Midazolam often involves the decarboxylation of an intermediate acid, a process that has been optimized for scalability. google.com

The synthesis relies on several crucial intermediates and specific reaction conditions to achieve the desired transformations. The initial steps often involve the reaction of a substituted 2-aminobenzophenone (B122507) with an amino acid ester to form the seven-membered diazepine ring.

| Intermediate | Precursor(s) | Reaction Type | Typical Reagents & Conditions | Reference |

| 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 2-Amino-5-chloro-2'-fluorobenzophenone, Glycine ethyl ester | Cyclocondensation | Pyridine, heat | researchgate.net |

| 2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine | Corresponding 2-thione, followed by amination | Thionation, Amination | Phosphorus pentasulfide, Ammonia | farmaciajournal.com |

| Imidazo[1,5-a] acs.orgnih.govbenzodiazepine ring system | 2-Aminomethyl-1,4-benzodiazepine, Triethyl orthoacetate | Condensation, Cyclization, Oxidation | Triethyl orthoacetate, heat; then Manganese dioxide (MnO2) | researchgate.net |

| Midazolam | 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a] acs.orgnih.govbenzodiazepine-3-carboxylic acid | Decarboxylation | Heat in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) | google.com |

This table presents a generalized summary of reactions used in the synthesis of the core midazolam structure, which would be foundational for a total synthesis of its dihydroxy metabolite.

Selective Hydroxylation of Midazolam Precursors

Achieving selective hydroxylation at the 1' and 4 positions of the Midazolam scaffold is a significant synthetic hurdle. While traditional chemical methods for such specific C-H activation on a complex molecule are challenging, biocatalytic approaches have proven effective.

Metabolically, Midazolam is hydroxylated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, to produce 1'-hydroxymidazolam (B1197787) as the major metabolite and 4-hydroxymidazolam (B1200804) as a minor one. mdpi.comvulcanchem.comnih.gov Small quantities of the 1',4-dihydroxy derivative are also formed through this pathway. mdpi.comhres.ca

Researchers have leveraged this biological process for synthetic purposes. A high-yield method for producing 1'-hydroxymidazolam involves the biotransformation of Midazolam using the fungal microorganism Beauveria bassiana. nih.govresearchgate.net This chemoenzymatic strategy offers a highly selective and efficient alternative to multi-step chemical synthesis for introducing the 1'-hydroxy group. nih.gov Similarly, specific strains of Streptomyces can be used for glucuronidation, another metabolic step. nih.govresearchgate.net While direct microbial hydroxylation to this compound is not explicitly detailed, sequential or engineered biocatalytic steps could provide a viable route.

Isocyanide-Based Multicomponent Reactions in Analog Synthesis

Isocyanide-based multicomponent reactions (I-MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules, such as benzodiazepine analogues. beilstein-journals.orgacs.org The Ugi four-component condensation (Ugi-4CC) is a prominent example, reacting an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a one-pot process. acs.orgacs.org

This strategy has been successfully applied to the synthesis of 1,4-benzodiazepine-2,5-diones. acs.orgacs.org The process typically involves an Ugi reaction followed by an acid-activated cyclization to form the benzodiazepine core. acs.org By varying the four initial components, a wide diversity of benzodiazepine analogues can be created. For instance, using different anthranilic acids, amines, and aldehydes allows for substitutions at various positions on the benzodiazepine scaffold. acs.org

While these methods are generally used for creating libraries of analogues rather than the specific synthesis of this compound, they represent a key strategy for exploring the chemical space around this structure. nih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net For example, an Ugi-azide reaction has been employed to synthesize tetrazolo-fused benzodiazepines, demonstrating the versatility of I-MCRs in creating complex, fused heterocyclic systems. nih.gov

| Reaction Type | Components | Product Class | Key Features | Reference |

| Ugi Four-Component Condensation (4CC) | Anthranilic acid, Amine, Aldehyde/Ketone, Isocyanide | 1,4-Benzodiazepine-2,5-diones | Two-step process (Ugi reaction then cyclization), high diversity potential | acs.orgacs.org |

| Ugi-Azide Reaction | Phenylglyoxaldehydes, Amine, Azidotrimethylsilane, Isocyanide | Tetrazolo-fused benzodiazepines | MCR followed by acid-promoted cyclization, creates tricyclic systems | nih.gov |

| I-MCR of Diamines | 1,2-Diamine, Diketene, Isocyanide | Tetrahydro-1H-benzo[b] acs.orgnih.govdiazepine-2-carboxamides | Regiochemical control, good to excellent yields at ambient temperature | nih.gov |

This table illustrates the application of isocyanide-based multicomponent reactions in generating diverse benzodiazepine analogues.

Purification and Characterization of Synthetic this compound for Reference Standards

The preparation of this compound as a certified reference standard requires rigorous purification and comprehensive characterization to ensure its identity and purity. synzeal.comaquigenbio.com

Purification is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for separating the target compound from unreacted starting materials, by-products, and other impurities that may have formed during the synthesis. srce.hr

Once purified, the compound's structure and purity must be unequivocally confirmed. This is accomplished through a combination of spectroscopic and spectrometric methods.

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for detecting and quantifying hydroxylated Midazolam metabolites in biological samples and can be adapted for the analysis of the synthetic standard. vulcanchem.comdoi.org It provides accurate mass data, confirming the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the precise molecular structure, confirming the positions of the hydroxyl groups and other substituents on the imidazobenzodiazepine framework. nih.govresearchgate.net

Certificate of Analysis (COA): A commercial reference standard is supplied with a COA, which includes detailed characterization data confirming its identity, purity (often determined by HPLC), and other relevant properties. aquigenbio.com

| Property | Value / Method | Reference |

| Chemical Name | 8-Chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-benzo[f]imidazo[1,5-a] acs.orgnih.govdiazepin-4-ol | synzeal.comsynzeal.com |

| Molecular Formula | C₁₈H₁₃ClFN₃O₂ | nih.gov |

| Molecular Weight | 357.8 g/mol | nih.gov |

| Purification Method | High-Performance Liquid Chromatography (HPLC) | srce.hr |

| Characterization Methods | LC-MS/MS, 1H NMR, 13C NMR | vulcanchem.comnih.govdoi.orgresearchgate.net |

This table summarizes key identification and characterization data for this compound.

Biochemical and Mechanistic Studies of 1 ,4 Dihydroxy Midazolam

In Vitro Receptor Binding Affinity and Selectivity

A cornerstone of understanding the pharmacological effects of a benzodiazepine (B76468) metabolite is its ability to bind to Gamma-Aminobutyric Acid (GABA) Type A (GABA-A) receptors in the central nervous system. Benzodiazepines exert their sedative, anxiolytic, and anticonvulsant effects by enhancing the inhibitory action of GABA at these receptors. drugbank.comwikipedia.org

Interaction with Gamma-Aminobutyric Acid (GABA) Type A Receptors (GABA-A)

Currently, there is a notable absence of published scientific studies that have specifically investigated the in vitro binding affinity and selectivity of 1',4-Dihydroxy Midazolam for GABA-A receptors. The interaction of this specific dihydroxylated metabolite with the benzodiazepine binding site on the GABA-A receptor complex has not been quantified.

Comparative Receptor Affinity Profiling with Parent Compound and Other Metabolites

In contrast to the lack of data for this compound, the receptor affinities of midazolam and its primary metabolites have been characterized. In vitro studies have shown that 1'-hydroxy midazolam has a binding affinity for the benzodiazepine receptor that is comparable to the parent compound, midazolam. mdpi.com Conversely, 4-hydroxy midazolam exhibits a significantly lower affinity, estimated to be around 7% of that of midazolam. mdpi.com

A comparative analysis for this compound is not possible due to the lack of available binding data.

Table 1: Comparative Receptor Affinity of Midazolam and its Metabolites

| Compound | Receptor Affinity Relative to Midazolam | Source |

| Midazolam | 100% | mdpi.com |

| 1'-Hydroxy Midazolam | ~100% | mdpi.com |

| 4-Hydroxy Midazolam | ~7% | mdpi.com |

| This compound | Data not available |

Enzyme Inhibition or Activation by this compound

The potential for a drug metabolite to inhibit or activate drug-metabolizing enzymes is a critical aspect of its biochemical profile, as it can lead to drug-drug interactions.

Effects on Cytochrome P450 Enzymes

There is no available research detailing the in vitro effects of this compound on the activity of Cytochrome P450 enzymes. It is unknown whether this metabolite can act as an inhibitor or an inducer of key enzymes like CYP3A4. One study did note that in rats treated with flucloxacillin (B1213737), an inducer of CYP3A4, the formation of 1,4-dihydroxy midazolam was significantly increased, suggesting it is a product of CYP3A activity. nih.gov However, this does not provide information on the metabolite's own effect on these enzymes.

Modulation of Other Drug-Metabolizing Enzymes

Similarly, there is a lack of information regarding the modulatory effects of this compound on other significant drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs).

Role as a Biochemical Probe in Drug Metabolism Research

While midazolam and its primary metabolite, 1'-hydroxy midazolam, are extensively used as probe substrates to study the activity of CYP3A4 in drug metabolism and drug-drug interaction studies, there is no evidence to suggest that this compound is utilized as a biochemical probe for any specific enzymatic pathway. nih.govjst.go.jpresearchgate.net Its minor and secondary nature in the metabolic cascade of midazolam likely precludes its utility for such purposes.

Utility in Understanding Enzyme Kinetics and Regioselectivity

The formation of this compound is a secondary metabolic step, typically occurring after the initial hydroxylation of midazolam to either 1'-hydroxy midazolam or 4-hydroxy midazolam. ebi.ac.uk This subsequent hydroxylation is also mediated by CYP3A enzymes, primarily CYP3A4 and CYP3A5. mdpi.comresearchgate.net The study of the formation of this dihydroxy metabolite is instrumental in understanding the complexities of enzyme kinetics and the regioselectivity of CYP3A enzymes.

In rat liver microsomes, this compound is a notable metabolite alongside 1'-hydroxy and 4-hydroxy midazolam. nih.gov Research has indicated that the formation of this compound in rats, as well as 1'-hydroxy midazolam in cDNA-expressed human CYP3A4 microsomes, can exhibit substrate inhibition, where the rate of formation decreases at high substrate concentrations. nih.govresearchgate.net This phenomenon suggests complex interactions within the enzyme's active site, potentially involving multiple substrate binding sites that can lead to non-Michaelis-Menten kinetics.

The regioselectivity of CYP3A4 and CYP3A5—their preference for hydroxylating different positions on the midazolam molecule—is a key area of investigation. researchgate.net While 1'-hydroxylation is the predominant pathway in humans, the subsequent formation of this compound highlights the enzyme's capacity for multiple oxidation events on a single substrate molecule. The ratio of the different metabolites can shift depending on the specific CYP3A isoform present and the substrate concentration, providing clues about the active site's topology and the factors governing substrate orientation. acs.org

While specific kinetic parameters for the formation of this compound are not extensively documented, the kinetic data for the primary hydroxylation steps of midazolam provide a basis for understanding the initial steps leading to its formation.

Table 1: Michaelis-Menten Kinetic Parameters for the Primary Hydroxylation of Midazolam by CYP3A Enzymes

| Enzyme Source | Metabolite | K_m (μM) | V_max (nmol/mg/min) |

|---|---|---|---|

| Human Liver Microsomes (Individual 1) | 1'-hydroxy midazolam | 5.57 | 4.38 |

| Human Liver Microsomes (Individual 2) | 1'-hydroxy midazolam | 2.50 | 0.49 |

| Human Liver Microsomes (Individual 3) | 1'-hydroxy midazolam | 3.56 | 0.19 |

| cDNA-expressed human CYP3A4 | 1'-hydroxy midazolam | 1.56 | 0.16 |

| Rat Liver Microsomes (Control) | 4-hydroxy midazolam | 24.5 | 5.9 |

| Rat Liver Microsomes (DEX-treated) | 4-hydroxy midazolam | 43.1 | 28.9 |

| Rat Liver Microsomes (Ro 23-7637-treated) | 4-hydroxy midazolam | 32.8 | 13 |

Data sourced from a study on the inhibition and kinetics of cytochrome P4503A activity. nih.gov

Application in Drug-Drug Interaction Studies (Mechanistic in vitro focus)

Midazolam is a well-established probe substrate for assessing the potential of new chemical entities to cause drug-drug interactions (DDIs) via inhibition or induction of CYP3A enzymes. mdpi.com The formation of its hydroxylated metabolites, including this compound, serves as a sensitive measure of CYP3A activity.

In mechanistic in vitro DDI studies, the impact of a co-incubated drug on the metabolic profile of midazolam is examined. A decrease in the formation of all hydroxylated metabolites, including this compound, in the presence of an investigational drug would suggest inhibition of CYP3A4/5. nih.gov Conversely, an increase could indicate enzyme activation.

The formation of this compound can be particularly informative in understanding the mechanism of interaction. For instance, if a drug selectively inhibits the 1'-hydroxylation pathway, a corresponding decrease in the formation of this compound that originates from 1'-hydroxy midazolam would be expected. This allows for a more detailed characterization of the inhibitory profile of a new drug candidate.

Furthermore, the study of this compound formation can be relevant when investigating mechanism-based inhibition of CYP3A4, where an inhibitor forms a reactive metabolite that irreversibly inactivates the enzyme. The time-dependent loss of the enzyme's ability to form all midazolam metabolites, including the dihydroxy derivative, can confirm this type of inhibition.

While this compound itself is not typically used as a primary endpoint in DDI studies due to its minor status and analytical challenges, its measurement provides a more complete picture of the metabolic fate of midazolam and the comprehensive impact of an interacting drug on the entire metabolic pathway. researchgate.net

Future Directions in Academic Research on 1 ,4 Dihydroxy Midazolam

Exploration of Undiscovered Metabolic Pathways

The canonical pathway for the formation of 1',4-dihydroxy midazolam is understood to be the sequential hydroxylation of midazolam, primarily mediated by cytochrome P450 (CYP) 3A4 and CYP3A5 enzymes. nih.govresearchgate.net Midazolam is first converted to its primary active metabolite, 1'-hydroxymidazolam (B1197787), or the minor metabolite, 4-hydroxymidazolam (B1200804). nih.govdrugbank.com These intermediates can then undergo a second hydroxylation step to yield this compound. nih.gov

However, the landscape of drug metabolism is complex, and future academic inquiry is directed towards uncovering alternative or less characterized routes. Research could investigate the possibility of direct, single-step formation of this compound from the parent drug, potentially mediated by a specific conformation within the CYP3A4 active site or by other, less prominent CYP isoforms.

Furthermore, the role of non-CYP enzymes in the metabolism of midazolam and its hydroxylated metabolites is an area ripe for exploration. While glucuronidation by UDP-glucuronosyltransferases (UGTs) is a known major pathway for the clearance of 1'-hydroxymidazolam, the potential for other Phase I or Phase II enzymatic systems to act on the dihydroxylated scaffold remains to be fully elucidated. nih.govresearchgate.netresearchgate.net Future studies may employ advanced metabolomic approaches in diverse in vitro systems, such as human liver microsomes and hepatocytes, to identify novel or unexpected metabolic products and pathways related to this compound. nih.govsciex.com

Advanced In Silico Modeling for Metabolic Predictions

Computational, or in silico, modeling has become an indispensable tool in drug discovery and metabolism research. cam.ac.ukresearchgate.net For midazolam and its metabolites, physiologically based pharmacokinetic (PBPK) models have been successfully used to predict their exposure based on in vitro data. nih.govresearchgate.net These models are critical for translating laboratory findings to systemic effects. nih.gov

Despite their utility, current computational methods face challenges, including a reliance on predefined transformation rules, which may fail to predict novel metabolites, and a high rate of false-positive predictions. nih.govfrontiersin.org A significant challenge remains the quantitative prediction of a metabolite's systemic availability from its tissue of formation. nih.govresearchgate.net

Future directions in this field are focused on overcoming these limitations through several key advancements:

Deep Learning and AI: The development of rule-free, end-to-end deep language models, such as MetaPredictor, represents a significant leap forward. nih.gov These models treat metabolite prediction as a sequence translation problem and can be enhanced with prompt engineering to incorporate domain knowledge, potentially improving accuracy and reducing false positives. nih.gov

Enhanced PBPK Models: Future PBPK models will likely incorporate more granular data, including enzyme concentrations and the influence of genetic variants, to improve the accuracy of individual predictions. nih.gov

Organ-on-a-Chip (OoC) Modeling: As OoC systems become more prevalent for in vitro studies, sophisticated in silico models are required to analyze the complex concentration-time profiles of drugs and metabolites within these multi-tissue devices. nih.gov These models will be crucial for experimental design and accurate parameter estimation. nih.gov

| Modeling Approach | Description | Primary Application for this compound Research | Limitations | Future Direction |

|---|---|---|---|---|

| Rule-Based Systems (e.g., SyGMa, Biotransformer) | Predicts metabolites based on a manually compiled library of known biotransformation rules. nih.gov | Predicting the formation of this compound based on known hydroxylation and oxidation rules. | Limited by the scope of the rules; may fail to predict novel pathways and can have low precision. nih.gov | Integration with machine learning to rank predictions and identify substrate specificity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates chemical structure to biological activity or metabolic liability using statistical models. researchgate.net | Identifying structural features of midazolam that make it susceptible to dihydroxylation. | Often specific to certain enzyme families (e.g., CYP isoforms); performance depends on the quality and quantity of training data. cam.ac.uknih.gov | Development of more robust models covering a wider range of enzymes and reaction types. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Mechanistic models that simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. nih.govresearchgate.net | Predicting the plasma concentration and clearance of this compound. nih.gov | Difficulty in quantitatively predicting metabolite availability from the tissue of formation. nih.govresearchgate.net | Incorporating more detailed genetic and protein expression data for personalized predictions. nih.gov |

| Deep Learning Models (e.g., MetaPredictor) | Rule-free models that use deep neural networks to predict metabolite structures as a sequence translation problem. nih.govfrontiersin.org | Predicting this compound and potentially undiscovered metabolites without relying on predefined rules. | Can still have issues with predicting the exact structure for successive reactions (e.g., predicting an alcohol vs. a carboxylic acid). nih.gov | Improving model architecture and training data to enhance prediction accuracy for multi-step metabolic pathways. |

Development of Novel Analytical Techniques for Enhanced Detection

The accurate quantification of this compound is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current gold standards for the analysis of midazolam and its metabolites. nih.govresearchgate.netresearchgate.net However, the detection of secondary metabolites like this compound, which are often present in very low concentrations, requires highly sensitive and specific assays. researchgate.net A significant challenge is the need to quantify these analytes in small sample volumes, particularly in specialized research contexts like pediatric studies. nih.gov

Future research will focus on advancing analytical methodologies for superior performance:

Increased Sensitivity and Throughput: The use of ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers enhanced resolution and speed, enabling the development of robust, high-throughput assays for quantifying panels of metabolites simultaneously. rsc.org

Advanced Fragmentation Techniques: Novel mass spectrometry fragmentation mechanisms, such as electron activated dissociation (EAD), are being developed. sciex.com Unlike conventional collision-induced dissociation (CID), EAD can provide more detailed structural information, which is particularly valuable for the unambiguous characterization of conjugated metabolites (e.g., glucuronides) and distinguishing between isomers. sciex.com

Optimized Sample Preparation: Continued innovation in sample extraction techniques, such as micro-elution solid-phase extraction (SPE), will be crucial for efficiently isolating low-concentration analytes from complex biological matrices like plasma while minimizing sample volume requirements. nih.gov

| Technique | Analyte(s) | Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Reference |

|---|---|---|---|---|

| HPLC-UV | Midazolam, 1'-OH Midazolam, 4-OH Midazolam, 1',4-diOH Midazolam | Rat Liver Perfusate | 7.9 - 19.6 µg/L (LOD) | researchgate.net |

| GC-MS | Midazolam, 1'-OH Midazolam, 4-OH Midazolam | Human Serum | 0.1 - 0.2 ng/mL (LOD) | doi.org |

| LC-MS/MS | Midazolam, 1'-OH Midazolam | Human Plasma | 0.05 ng/mL (LOQ) | researchgate.net |

| LC-MS/MS | Midazolam, 1'-OH Midazolam, 4-OH Midazolam | Pediatric Plasma | 0.5 ng/mL (LOQ) | nih.gov |

Investigation of its Role in Specific Enzyme Polymorphism Research Models (excluding human genetic variation with clinical outcomes)

Midazolam serves as a crucial probe drug for assessing the in vivo activity of CYP3A enzymes. mdpi.comnih.gov The wide interindividual variability in midazolam clearance is attributed in part to genetic polymorphisms in the genes encoding these enzymes, such as CYP3A4 and CYP3A5. nih.govnih.gov While many studies focus on the clinical outcomes of these polymorphisms, there is a significant academic interest in using research models to understand the fundamental mechanisms by which these genetic differences alter metabolic pathways.

Future research in this area, focusing on preclinical and mechanistic models, will investigate:

Metabolite Ratios as Phenotypic Markers: The ratio of metabolites, such as 1'-hydroxymidazolam to 4-hydroxymidazolam, can provide insights into the specific activity of different CYP3A enzymes. nih.gov Studies using heterologously expressed enzyme systems have shown that CYP3A5 produces a much higher ratio of 1'-hydroxylation to 4-hydroxylation compared to CYP3A4. nih.gov Future models could extend this analysis to the formation of this compound to see if its production rate can serve as a more specific marker for the activity of certain polymorphic variants.

Impact of Co-factor Enzyme Polymorphisms: The activity of CYPs is dependent on co-factor enzymes like P450 oxidoreductase (POR). Variants such as POR28 have been shown in research models to reduce the metabolic activity of CYP3A5 towards midazolam. researchgate.net Investigating how POR polymorphisms affect the full metabolic cascade, including the formation of dihydroxylated metabolites, can provide a more complete picture of the enzymatic machinery.

Substrate-Specific Effects: Some CYP3A4 haplotypes have been reported to have substrate-dependent effects, decreasing the metabolism of some compounds while increasing it for others. frontiersin.org Research models are ideal for exploring how these variants specifically influence the multi-step hydroxylation of midazolam, potentially altering the proportion of this compound produced.

| Gene/Allele | Enzyme | Observed Effect in Research Models | Relevance to this compound Research |

|---|---|---|---|

| CYP3A5*1 | CYP3A5 (functional) | Contributes to midazolam metabolism, particularly 1'-hydroxylation. mdpi.comnih.gov Can act as an alternative pathway when CYP3A4 is impaired. nih.gov | Investigating its specific role in the secondary hydroxylation step leading to this compound. |

| CYP3A5*3 | CYP3A5 (non-functional) | Leads to a lack of functional CYP3A5 protein, making individuals reliant on CYP3A4. nih.gov | Models using CYP3A5 non-expresser systems can help isolate the contribution of CYP3A4 to the formation of this compound. |

| CYP3A4*22 | CYP3A4 | Associated with reduced CYP3A4 activity and lower formation of the 1'-hydroxymidazolam metabolite. mdpi.com | Studying how reduced initial hydroxylation affects the subsequent formation of the dihydroxy metabolite. |

| POR*28 | P450 Oxidoreductase | Associated with lower midazolam metabolic ratios in models expressing CYP3A5, suggesting reduced CYP3A5 activity. researchgate.net | Exploring how altered electron transfer from POR variants impacts the efficiency of the multi-step hydroxylation process. |

Design of Novel Probes Based on Dihydroxylated Scaffolds for Enzyme Activity Profiling

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses chemical probes to directly assess the functional state of enzymes within complex biological systems. nih.govuniversiteitleiden.nl An activity-based probe typically consists of a reactive group that covalently binds to the active site of a target enzyme, coupled with a reporter tag (e.g., a fluorophore or biotin) for detection or enrichment. nih.gov

A promising future direction in the study of drug-metabolizing enzymes involves the rational design of novel probes based on metabolite scaffolds. The this compound structure presents a unique chemical scaffold for this purpose. Academic research can focus on the design and synthesis of (pro-)activity-based probes that mimic this dihydroxylated metabolite. acs.org

The strategy would involve:

Scaffold Design: Modifying the this compound structure to incorporate a latent reactive group. This group would be designed to be unmasked or activated by the target enzyme itself, leading to mechanism-dependent covalent labeling. pnas.org

Reporter Tagging: Functionalizing the probe with an alkyne or azide (B81097) handle. This allows for the subsequent attachment of a fluorescent reporter or biotin (B1667282) tag via "click chemistry," enabling visualization or affinity purification of the labeled enzymes. acs.orgpnas.org

Application: These novel probes could be used in vitro (e.g., in liver microsomes or cell lysates) to identify and profile the specific enzymes that bind to or further metabolize this compound. This approach can reveal not only the primary enzymes involved but also potential off-target interactions and networks of associated detoxification enzymes, providing a more direct and functional readout of enzyme activity than is possible with traditional methods. pnas.org

This research would not only deepen the understanding of the midazolam metabolic pathway but also contribute to the development of sophisticated tools for profiling the activity of drug-metabolizing enzymes in general.

Q & A

Q. Advanced Research Focus

- Rodent models : Postnatal day 7–10 rats (equivalent to human preterm neonates) exposed to midazolam (1–5 mg/kg) via subcutaneous injection.

- Outcome measures : Hippocampal RNA-seq for neurodevelopmental genes (e.g., BDNF, SYN1) and long-term cognitive testing (e.g., novel object recognition) .

How to optimize LC-MS/MS parameters for simultaneous quantification of midazolam and its metabolites?

Q. Basic Research Focus

- Ion source : ESI+ with 3.5 kV capillary voltage.

- Collision energy : 25–30 eV for midazolam; 20–25 eV for metabolites.

- Column temperature : 40°C to enhance peak resolution.

Validation requires ≥6 QC levels, stability testing (freeze-thaw, long-term), and cross-lab reproducibility checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.